(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H13BO5. It is a boronic acid derivative that features both ethoxy and methoxycarbonyl functional groups attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with ethyl and methoxycarbonyl substituents. One common method is the palladium-catalyzed borylation of an aryl halide precursor using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenol derivatives
Protodeboronation: Formation of the corresponding aryl compound
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Industry:
Mechanism of Action
The primary mechanism by which (2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- [4-Methoxycarbonylphenyl]boronic acid
- [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid
- [2-Methoxymethylphenyl]boronic acid
Uniqueness:
- Functional Groups: The presence of both ethoxy and methoxycarbonyl groups provides unique reactivity and selectivity in cross-coupling reactions.
- Applications: Its specific structure makes it particularly useful in the synthesis of complex organic molecules, offering advantages in terms of reaction conditions and product yields .
Properties
IUPAC Name |
(2-ethoxy-5-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-9-5-4-7(10(12)15-2)6-8(9)11(13)14/h4-6,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYGDCOJVHXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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